3,4-Dibromo-1,2-naphthoquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromonaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O2/c11-7-5-3-1-2-4-6(5)9(13)10(14)8(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREGUUQEPVMPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564746 | |
| Record name | 3,4-Dibromonaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18398-37-3 | |
| Record name | 3,4-Dibromo-1,2-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18398-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromonaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Chromatographic Validation of Synthetic Products
Following synthesis, the validation of 3,4-dibromo-1,2-naphthoquinone is essential to confirm its identity, purity, and structure. This is accomplished through a combination of chromatographic and spectroscopic techniques. bohrium.com
Purification of the crude product is a critical first step. Methods such as recrystallization from a suitable solvent like ethanol (B145695) or column chromatography are commonly used to isolate the compound. mdpi.com
For the validation of naphthoquinone derivatives, a suite of analytical methods is typically employed. bohrium.com High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final product. For this compound, HPLC with UV detection at a wavelength of 254 nm can effectively verify its purity, with levels greater than 95% being achievable. Thin-layer chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and the effectiveness of purification steps. rsc.org
Elemental analysis is used to confirm the stoichiometry of the synthesized compound, ensuring the empirical formula matches the expected C₁₀H₄Br₂O₂ structure.
Structural elucidation is accomplished using various spectroscopic methods. While specific spectral data for this compound is not widely detailed in the provided search results, the characterization of analogous naphthoquinones relies on techniques including:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the arrangement of substituents on the naphthoquinone core. bohrium.comrsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, particularly the carbonyl (C=O) stretching frequencies of the quinone system. bohrium.comrsc.org
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. bohrium.comacademicjournals.org
Table 2: Summary of Validation Techniques for Naphthoquinones
| Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | sielc.com |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity check | rsc.org |
| Elemental Analysis | Stoichiometric confirmation | bohrium.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | bohrium.comrsc.org |
| Infrared (IR) Spectroscopy | Functional group identification | bohrium.comrsc.org |
| Mass Spectrometry (MS) | Molecular weight determination | bohrium.comacademicjournals.org |
This table summarizes common analytical techniques used for the validation of synthetic naphthoquinone products.
Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromo 1,2 Naphthoquinone
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of 3,4-dibromo-1,2-naphthoquinone is largely characterized by its electrophilic nature, inviting attack by a wide range of nucleophiles. The presence of two carbonyl groups and two bromine atoms significantly influences the electron distribution within the molecule, rendering specific carbon atoms susceptible to nucleophilic substitution.
Intrinsic Electrophilicity at C-3 and C-4 Positions of the Quinone Ring
The C-3 and C-4 positions of the this compound ring exhibit significant electrophilicity. This is a direct consequence of the electron-withdrawing nature of both the adjacent carbonyl groups and the bromine atoms. The carbonyl groups at C-1 and C-2 create a strong dipole, pulling electron density away from the rest of the ring system. The bromine atoms at C-3 and C-4 further enhance this effect through their inductive electron-withdrawing properties.
Computational studies, such as those employing Density Functional Theory (DFT), can provide a quantitative measure of this electrophilicity. Molecular Electrostatic Potential (MEP) maps, for instance, would visually represent the electron-deficient regions of the molecule, highlighting the C-3 and C-4 carbons as prime targets for nucleophilic attack. Furthermore, the analysis of Fukui functions, which describe the change in electron density when an electron is added to the system, can pinpoint the most electrophilic sites. For this compound, these analyses are expected to show a significant localization of the LUMO (Lowest Unoccupied Molecular Orbital) on the C-3 and C-4 carbons, indicating their high susceptibility to nucleophilic attack.
Nucleophilic Substitution Reactions with Varied Substrates
The pronounced electrophilicity at the C-3 and C-4 positions makes this compound a versatile substrate for nucleophilic substitution reactions. A variety of nucleophiles can displace one or both of the bromine atoms, leading to a diverse range of functionalized naphthoquinone derivatives.
Reactions of dihalonaphthoquinones with primary and secondary amines are well-documented and lead to the formation of amino-substituted naphthoquinones. In the case of this compound, the reaction with amines is expected to proceed via a nucleophilic substitution mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic C-3 or C-4 carbon and displacing a bromide ion. Depending on the reaction conditions and the stoichiometry of the reactants, both mono- and di-substituted products can be obtained.
The resulting amino-naphthoquinone derivatives are of significant interest due to their potential biological activities. The table below provides a representative, though not exhaustive, list of potential amination products derived from this compound.
| Nucleophile (Amine) | Potential Product(s) |
| Aniline (B41778) | 3-Anilino-4-bromo-1,2-naphthoquinone and/or 3,4-Dianilino-1,2-naphthoquinone |
| Piperidine | 3-Bromo-4-(piperidin-1-yl)-1,2-naphthoquinone and/or 3,4-Di(piperidin-1-yl)-1,2-naphthoquinone |
| Morpholine | 3-Bromo-4-morpholino-1,2-naphthoquinone and/or 3,4-Dimorpholino-1,2-naphthoquinone |
| n-Butylamine | 3-Bromo-4-(butylamino)-1,2-naphthoquinone and/or 3,4-Di(butylamino)-1,2-naphthoquinone |
This table is illustrative and the actual product distribution would depend on specific reaction conditions.
Thiol-containing nucleophiles, such as glutathione (B108866) and cysteine, are known to react with naphthoquinones. These reactions are of particular biological relevance due to the abundance of thiol-containing molecules in physiological systems. The reaction of this compound with thiols is anticipated to follow a similar nucleophilic substitution pathway as with amines. The sulfur atom of the thiol group acts as a potent nucleophile, attacking the electrophilic C-3 or C-4 position and displacing a bromide ion.
These reactions can lead to the formation of thioether-linked naphthoquinone derivatives. The table below illustrates the potential products from the reaction of this compound with representative thiol-containing nucleophiles.
| Nucleophile (Thiol) | Potential Product(s) |
| Glutathione | 3-(Glutathionyl)-4-bromo-1,2-naphthoquinone and/or 3,4-Di(glutathionyl)-1,2-naphthoquinone |
| Cysteine | 3-(Cysteinyl)-4-bromo-1,2-naphthoquinone and/or 3,4-Di(cysteinyl)-1,2-naphthoquinone |
| Ethanethiol | 3-Bromo-4-(ethylthio)-1,2-naphthoquinone and/or 3,4-Di(ethylthio)-1,2-naphthoquinone |
This table is illustrative and the actual product distribution would depend on specific reaction conditions.
Quantitative Analysis of Steric Hindrance Effects in Substitution Processes
The rate of an SN2 reaction is highly sensitive to the steric bulk at the reaction center. In the case of this compound, the bromine atoms themselves are relatively large, and the adjacent carbonyl group at C-2 and the fused benzene (B151609) ring also contribute to the steric environment. For a nucleophilic attack to occur, the nucleophile must approach the C-3 or C-4 carbon from a trajectory that allows for the displacement of the bromide ion.
A conceptual quantitative analysis can be considered by comparing the relative reaction rates with nucleophiles of varying sizes. It is expected that bulkier nucleophiles will react at a slower rate than smaller, less sterically demanding nucleophiles, assuming similar nucleophilicity. For example, the reaction with a tertiary amine like triethylamine (B128534) would be significantly slower than with a primary amine like methylamine.
Computational modeling could provide a more quantitative insight by calculating the transition state energies for the nucleophilic attack of different nucleophiles. A higher transition state energy would correspond to a slower reaction rate, and this energy would be influenced by the steric repulsion between the nucleophile and the naphthoquinone substrate in the transition state geometry. Such studies would likely reveal a direct correlation between the size of the nucleophile and the activation energy for the substitution reaction.
Photochemical Transformations
Halogenated naphthoquinones are known to undergo photochemical reactions upon exposure to ultraviolet (UV) radiation. The photochemistry of this compound is expected to involve the excitation of the molecule to a higher energy state, which can then lead to a variety of chemical transformations.
One of the primary photochemical pathways for halogenated aromatic compounds is reductive dehalogenation. Upon UV irradiation, the carbon-bromine bond can undergo homolytic cleavage to generate a naphthoquinonyl radical and a bromine radical. The naphthoquinonyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the monobrominated product, 3-bromo-1,2-naphthoquinone. Further photolysis could potentially lead to the fully dehalogenated 1,2-naphthoquinone (B1664529).
UV/Vis-Induced Radical Rearrangements and C-C Bond Cleavage
The photochemistry of naphthoquinone derivatives is characterized by the formation of highly reactive intermediates upon absorption of UV or visible light. For 1,4-naphthoquinones, irradiation typically leads to the population of an excited triplet state. nih.gov This triplet state is a potent species capable of initiating subsequent chemical reactions, such as hydrogen atom abstraction or electron transfer, leading to the formation of semiquinone radicals. researchgate.net These radical intermediates are central to the observed photoreactivity.
In the case of halogenated naphthoquinones like this compound, the presence of bromine atoms on the quinoid ring is expected to influence the photochemical behavior. The carbon-bromine (C-Br) bond can be susceptible to homolytic cleavage under UV irradiation, a process that would generate both a naphthoquinone-based radical and a bromine radical. The formation of such radical species can initiate complex reaction cascades, including rearrangements of the quinone skeleton. While specific studies detailing the radical rearrangements and C-C bond cleavage for the this compound isomer are not extensively documented in literature, the fundamental principles of quinone photochemistry suggest that such pathways are plausible. For instance, the photoinduced reaction of the parent 1,4-naphthoquinone (B94277) in the presence of water is initiated by a nucleophilic water addition to the triplet state, leading to hydroxylated products via a modified mechanism. nih.gov
Quinone Dimerization via Photoinduced Cycloaddition Reactions
Photoinduced cycloaddition reactions are a powerful tool for constructing complex molecular architectures, and quinones are known to participate in such transformations. mdpi.com These reactions, particularly [2+2], [4+2], and [4+4] cycloadditions, are initiated by the photoexcitation of the quinone molecule. mdpi.com Upon irradiation, one quinone molecule in its excited state can react with a ground-state molecule to form a dimeric structure.
For 1,4-naphthoquinone, [2+2] photocycloadditions with various alkenes have been shown to produce cyclobutane (B1203170) adducts. mdpi.com The reaction pathway can be influenced by the solvent and irradiation conditions. While dimerization of the parent naphthoquinone is a known process, the specific photoinduced dimerization of this compound via cycloaddition is less characterized. The steric and electronic effects of the two bromine atoms at the 3- and 4-positions would likely play a significant role in the regioselectivity and stereoselectivity of any potential [4+2] or [2+2] cycloaddition, influencing the feasibility and outcome of the dimerization process.
Electron Spin Resonance (ESR) Studies of Radical Intermediates in Photochemistry
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential spectroscopic technique for the direct detection and characterization of paramagnetic species, including free radicals. In the context of quinone photochemistry, ESR is invaluable for studying the radical intermediates that are often too transient to be observed by other methods.
Upon photoexcitation of various 1,4-naphthoquinone derivatives in solution, the formation of semiquinone radicals has been successfully observed using ESR spectroscopy. researchgate.net These studies provide insight into the electronic structure and environment of the radical species. For this compound, an ESR study would be crucial to confirm the formation of radical intermediates upon UV/Vis irradiation. The resulting ESR spectrum would provide information on the delocalization of the unpaired electron across the naphthoquinone framework and its interaction with the bromine nuclei, potentially confirming pathways such as C-Br bond homolysis or the formation of semiquinone radical anions.
Transition Metal-Catalyzed Coupling Reactions
Sonogashira Cross-Coupling for Alkynylated 1,2-Naphthoquinone Derivatives
The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is conducted in the presence of a base. organic-chemistry.org Given the presence of two reactive C-Br bonds, this compound is an excellent substrate for synthesizing disubstituted alkynyl naphthoquinones.
The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper(I) salt acts as a co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. libretexts.org This species then undergoes transmetalation with the palladium complex, which has already undergone oxidative addition with the C-Br bond of the naphthoquinone. nrochemistry.com The final step is reductive elimination, which yields the alkynylated product and regenerates the active palladium(0) catalyst. nrochemistry.com The reactivity of halides in Sonogashira coupling typically follows the order I > Br > Cl, making the dibromo substrate highly suitable for this transformation. nrochemistry.com
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the C-C bond formation cycle. jk-sci.com |
| Copper(I) Co-catalyst | CuI, CuBr | Activates the terminal alkyne by forming a copper acetylide. libretexts.org |
| Base | Et₃N, ⁱPr₂NH, Piperidine | Neutralizes the HX byproduct and facilitates acetylide formation. jk-sci.com |
| Solvent | THF, DMF, Toluene | Solubilizes reactants and facilitates the reaction. |
| Substrates | This compound, Terminal Alkyne | Reactants for the coupling reaction. |
Suzuki-Miyaura Coupling Reactions and Observed Rearrangement Phenomena
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting organoboron compounds (like boronic acids or esters) with organic halides or triflates. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov this compound can be used in Suzuki-Miyaura reactions to introduce aryl or vinyl substituents at the 3- and 4-positions. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the C-Br bond to Pd(0), transmetalation with the boronate species, and reductive elimination to form the biaryl product. libretexts.orgyonedalabs.com
Interestingly, studies on the closely related 2,3-dibromo-1,4-naphthoquinone (B88232) have revealed that Suzuki-Miyaura reactions can be accompanied by unexpected rearrangements, particularly when organometallic substituents like ferrocene (B1249389) are involved. doaj.org In these cases, the reaction of an intermediate, such as 2-bromo-3-ferrocenyl-1,4-naphthoquinone, with arylboronic acids does not lead to the simple substitution product. Instead, a novel rearrangement occurs, driven by free radical processes, which results in the formation of 2,3-diaryl-1,4-naphthoquinones. doaj.org This suggests that under certain conditions, the Suzuki-Miyaura coupling on dibromonaphthoquinone systems can deviate from the expected pathway to engage in complex radical-mediated transformations.
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling cycle. nih.gov |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity. |
| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the aryl or vinyl group to be coupled. yonedalabs.com |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation. nih.gov |
| Solvent System | Toluene/H₂O, Dioxane/H₂O | Provides a medium for the reaction, often biphasic. |
Role of Ferrocene Derivatives as Leaving Groups in Reaction Mechanisms
Ferrocene is a stable organometallic compound known for its unique electronic properties and reversible redox behavior. nih.gov While typically incorporated into molecules to impart specific electrochemical or catalytic functions, research has shown that ferrocene can also participate directly in reaction mechanisms in surprising ways.
In the context of naphthoquinone chemistry, a remarkable function of the ferrocenyl group as a leaving group has been identified. doaj.org This was observed during the investigation of Suzuki-Miyaura coupling reactions with 2-bromo-3-ferrocenyl-1,4-naphthoquinone. doaj.org Instead of the expected coupling at the bromine-bearing carbon, the reaction with arylboronic acids resulted in the displacement of the entire ferrocenyl group and its replacement by an aryl group, alongside the substitution of the bromine atom. This process is believed to involve a radical C-C bond cleavage, where the bond between the naphthoquinone ring and the ferrocene moiety is broken. doaj.org The stability of the ferrocene radical cation likely plays a critical role in facilitating this unusual rearrangement, allowing it to function as an effective leaving group in a radical-mediated substitution and rearrangement cascade. This discovery highlights a novel role for ferrocene in organic synthesis beyond its traditional applications.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. In the context of this compound, the electron-deficient C3-C4 double bond, flanked by two carbonyl groups and two bromine atoms, serves as the primary site for such transformations. This inherent electronic property makes it a potent dienophile and dipolarophile in various cycloaddition pathways.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. For o-quinones, the reaction typically involves the quinone acting as the dienophile, with cycloaddition occurring at the more electron-deficient carbon-carbon double bond.
For this compound, the C3-C4 double bond is highly electron-poor due to the inductive effect of the two adjacent carbonyl groups and the two bromine substituents. This makes it an excellent dienophile for reactions with electron-rich dienes. The reaction is expected to proceed via a concerted mechanism, leading to the formation of a substituted cyclohexene (B86901) ring fused to the naphthalene (B1677914) core. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric nature of the substituents on both the diene and the dienophile.
Table 1: Predicted Diels-Alder Reactions of this compound
| Diene | Expected Product Type | Key Features of Adduct |
|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | Substituted Dihydronaphthalene-dione | Formation of a new six-membered ring with two methyl groups. |
| Cyclopentadiene | Tricyclic Adduct | Formation of a bridged bicyclic system (norbornene-like). Endo-selectivity is generally favored. |
| (E)-1-Methoxy-1,3-butadiene (Danishefsky's Diene) | Functionalized Dihydronaphthalene-dione | Regioselective addition leading to a product with a methoxy (B1213986) and siloxy group, which can be further functionalized. |
The Huisgen 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. organic-chemistry.org Similar to its role in Diels-Alder reactions, the electron-deficient C3-C4 double bond of this compound makes it a suitable dipolarophile.
This pathway allows for the introduction of various heteroatoms into the molecular framework. For instance, reaction with azides would yield triazoline rings, while nitrile oxides would produce isoxazoline (B3343090) derivatives. These reactions are typically concerted and proceed with high regioselectivity, which is influenced by the frontier molecular orbitals (HOMO-LUMO) of the reactants. organic-chemistry.org The resulting heterocyclic-fused naphthoquinones are of interest in medicinal chemistry. Research on the isomeric 2,3-dibromo-1,4-naphthoquinone has shown its utility in synthesizing triazole-containing compounds through related pathways. researchgate.net
Table 2: Potential 1,3-Dipolar Cycloadditions with this compound
| 1,3-Dipole | Example | Expected Heterocyclic Product |
|---|---|---|
| Azide | Phenylazide (PhN3) | Dibromo-dihydro-triazolo[4,5-f]phenanthrene-dione |
| Nitrile Oxide | Benzonitrile oxide (PhCNO) | Dibromo-dihydro-isoxazolo[4,5-f]phenanthrene-dione |
| Nitrones | C-Phenyl-N-methylnitrone | Dibromo-dihydro-isoxazolo[2,3-a]quinoline-dione derivative |
Photochemical [2+2] cycloadditions are powerful reactions for synthesizing strained four-membered cyclobutane rings. libretexts.org These reactions typically occur between two unsaturated components upon irradiation with UV light. For α,β-unsaturated carbonyl compounds like this compound, the reaction proceeds through the excitation of the enone system to a triplet state, which then reacts with a ground-state alkene.
The reaction of this compound with alkenes is expected to occur at the C3-C4 double bond. The regiochemistry and stereochemistry of the resulting cyclobutane adduct are dependent on the nature of the alkene and the stability of the diradical intermediate formed during the reaction. Studies on the related 1,4-naphthoquinone have demonstrated successful [2+2] photocycloadditions with various alkenes, yielding cyclobutane adducts in good yields. mdpi.com This suggests that this compound would undergo similar transformations to produce complex polycyclic structures.
Table 3: Predicted Photochemical [2+2] Cycloadditions of this compound
| Alkene | Expected Product Type | Potential Applications |
|---|---|---|
| Ethylene | Fused Cyclobutane-dione | Core structure for further synthetic elaboration. |
| Cyclohexene | Polycyclic Fused System | Access to complex, rigid molecular architectures. |
| 1,1-Diphenylethylene | Sterically Hindered Cyclobutane | Investigation of steric effects on cycloaddition. |
Comparative Reactivity Studies with Isomeric and Analogous Naphthoquinones
The reactivity of a naphthoquinone is highly dependent on the substitution pattern and the relative positions of the carbonyl groups. Comparing this compound with its isomers and analogs provides valuable insight into these structure-reactivity relationships.
The primary distinction between this compound (an o-quinone) and 2,3-Dibromo-1,4-naphthoquinone (a p-quinone) lies in the arrangement of their carbonyl groups and the nature of their reactive double bonds.
In the 1,2-naphthoquinone isomer, the C3-C4 double bond is part of an α,β-unsaturated ketone system and is also vinylic to a second carbonyl group and substituted with two bromine atoms. This leads to a highly polarized and electron-deficient double bond.
In contrast, the reactive C2-C3 double bond in 2,3-Dibromo-1,4-naphthoquinone is symmetrically positioned between two carbonyl groups in a conjugated system. sigmaaldrich.com While also electron-deficient, the electronic environment and steric accessibility differ. The reactivity of 2,3-dihalo-1,4-naphthoquinones is well-documented, showing participation in various nucleophilic substitution and cycloaddition reactions. semanticscholar.org The o-quinone structure in the 3,4-dibromo isomer presents a less symmetric dienophile, which could lead to different regiochemical outcomes in Diels-Alder reactions compared to its 1,4-quinone counterpart. Furthermore, the proximity of the two carbonyls in the 1,2-quinone can influence its chelating ability with Lewis acids, potentially altering catalytic reaction pathways.
Table 4: Comparative Reactivity Profile of Dibromonaphthoquinone Isomers
| Feature | This compound | 2,3-Dibromo-1,4-naphthoquinone |
|---|---|---|
| Quinone Type | ortho-Quinone | para-Quinone |
| Reactive Site | C3-C4 double bond | C2-C3 double bond |
| Symmetry of Dienophile | Asymmetric | Symmetric |
| Predicted Reactivity | Highly reactive, potentially leading to regioisomeric mixtures in asymmetric cycloadditions. | Highly reactive, typically yields a single regioisomer with symmetric dienes. |
Comparing this compound with its dihalo congeners, such as 3,4-Dichloro-1,2-naphthoquinone, highlights the influence of the halogen substituent on reactivity. The primary differences between bromine and chlorine are their size (van der Waals radius) and electronegativity.
Chlorine is more electronegative than bromine, which would suggest that the C3-C4 double bond in the dichloro analog is slightly more electron-deficient and thus potentially more reactive in cycloadditions governed by LUMO-dienophile control. However, the larger size of the bromine atoms may introduce greater steric hindrance, which could decrease the reaction rate, particularly with bulky dienes.
Furthermore, the carbon-halogen bond strength (C-Cl > C-Br) is another factor. The weaker C-Br bond might allow for subsequent elimination or rearrangement reactions of the initial cycloadducts under certain conditions, offering different synthetic possibilities compared to the more stable C-Cl bond in the dichloro adducts. The reactivity of the related 2,3-dichloro-1,4-naphthoquinone has been extensively explored, showing its versatility in forming various heterocyclic systems. semanticscholar.org
Table 5: Comparison of Dihalo-1,2-naphthoquinone Congeners
| Property | This compound | 3,4-Dichloro-1,2-naphthoquinone |
|---|---|---|
| Halogen Electronegativity | ~2.96 (Pauling scale) | ~3.16 (Pauling scale) |
| Halogen van der Waals Radius | ~185 pm | ~175 pm |
| Predicted Electronic Effect | Strong electron-withdrawing effect. | Slightly stronger electron-withdrawing effect than bromine. |
| Predicted Steric Effect | Larger steric hindrance compared to chlorine. | Less steric hindrance compared to bromine. |
| C-X Bond Strength | Weaker C-Br bond. | Stronger C-Cl bond. |
Biochemical Interactions and Mechanistic Insights of 3,4 Dibromo 1,2 Naphthoquinone
Molecular Target Engagement in Biological Systems
Naphthoquinones are a class of organic compounds known for their significant biological activities, which stem from their chemical reactivity. Their engagement with molecular targets in biological systems is a key determinant of their cellular effects. This interaction is largely governed by the electrophilic nature of the quinone ring system.
The 1,2-naphthoquinone (B1664529) structure is an electrophilic moiety that readily interacts with biological macromolecules. nih.gov The primary targets for these interactions are proteins, particularly enzymes, where the engagement can lead to a modulation of their function. The reactivity of naphthoquinones allows them to bind to various proteins, and this binding is often covalent, leading to significant and often irreversible changes in protein structure and activity. researchgate.net
One of the key mechanisms of interaction is the ability of naphthoquinones to act as Michael acceptors. This allows them to react with nucleophilic amino acid residues on proteins. nih.gov Furthermore, some naphthoquinone derivatives have been shown to be potent inhibitors of specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B) and human type II topoisomerases. nih.govnih.gov For instance, 1,2-naphthoquinone has been identified as a poison for human topoisomerase IIα and IIβ, enzymes critical for DNA replication and transcription. nih.gov The interaction is believed to be covalent, leading to the stabilization of the enzyme-DNA cleavage complex. nih.gov
The bromination of the naphthoquinone core, as seen in 3,4-Dibromo-1,2-naphthoquinone, is expected to enhance its electrophilic character, potentially increasing its reactivity towards nucleophilic sites on proteins. Studies on other brominated naphthoquinones have shown potent biological activities, including cytotoxicity against cancer cells, which is often linked to their interaction with cellular proteins. nih.govdovepress.com
A hallmark of naphthoquinone biochemistry is the formation of covalent adducts with biological macromolecules. mdpi.com The primary nucleophilic targets within a cell are the thiol (sulfhydryl) groups of cysteine residues in proteins and glutathione (B108866) (GSH), a key cellular antioxidant. mdpi.com
The reaction, known as arylation, involves the addition of the nucleophile to the electron-deficient quinone ring. This covalent modification can drastically alter the protein's three-dimensional structure, leading to a loss or change in its biological function. researchgate.net For example, 1,2-naphthoquinone has been shown to covalently bind to and inhibit the cAMP response element-binding protein (CREB), a transcription factor with essential cysteine residues for DNA binding.
The presence of bromine atoms on the naphthoquinone ring can influence the sites and rates of these covalent reactions. Halogen substituents can act as leaving groups in nucleophilic substitution reactions, providing an additional mechanism for covalent bond formation with proteins. mdpi.com This dual reactivity of arylation and potential nucleophilic substitution could make this compound a particularly reactive molecule within a biological milieu.
| Naphthoquinone Derivative | Known Protein Target | Type of Interaction | Functional Consequence |
|---|---|---|---|
| 1,2-Naphthoquinone | Human Topoisomerase IIα/IIβ | Covalent Poison | Inhibition of DNA ligation, stabilization of DNA cleavage complex |
| 1,2-Naphthoquinone | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | Potential anti-diabetic effects |
| Brominated 1,4-Naphthoquinones | Various (general cytotoxicity) | Covalent Adduction | Induction of apoptosis |
Modulation of Cellular Processes
The engagement of this compound with molecular targets translates into the modulation of a wide array of cellular processes. These effects are often concentration-dependent and can range from the specific inhibition of enzymatic pathways to the widespread disruption of cellular signaling.
Naphthoquinones can inhibit enzyme activity through several mechanisms. Covalent modification of the active site or allosteric sites is a common mechanism. For instance, the reaction with critical cysteine residues within an enzyme's active site can lead to irreversible inhibition. researchgate.net
Another mode of inhibition is through the generation of reactive oxygen species (ROS), which can oxidatively damage the enzyme. The redox cycling of the quinone moiety, where it is reduced to a semiquinone radical and then reoxidized by molecular oxygen, produces superoxide radicals. mdpi.com This can lead to a localized increase in oxidative stress, causing damage to nearby enzymes and other biomolecules.
Furthermore, some naphthoquinones can act as competitive or non-competitive inhibitors by binding to the active site or other regulatory sites on an enzyme, respectively. The specific mechanism of inhibition is dependent on the structure of the naphthoquinone and the target enzyme. For example, various derivatives of 1,4-naphthoquinone (B94277) have been shown to inhibit angiogenesis and the growth of colon cancer cells. researchgate.net
By interacting with key proteins in signaling pathways, naphthoquinones can cause significant disruptions in cellular regulation. The inhibition of protein tyrosine phosphatases by 1,2-naphthoquinone derivatives, for example, can lead to the hyperphosphorylation of substrate proteins, altering signaling cascades that control cell growth, proliferation, and metabolism. nih.gov
The covalent modification of transcription factors, such as CREB by 1,2-naphthoquinone, directly impacts gene expression. This can lead to the downregulation of genes involved in cell survival and other critical cellular functions.
Moreover, the induction of oxidative stress by naphthoquinones can activate stress-responsive signaling pathways. nih.gov These pathways, such as the Nrf2-ARE pathway, are cellular defense mechanisms against oxidative damage. However, chronic activation or dysregulation of these pathways can contribute to cellular dysfunction and pathology. The interaction of naphthoquinones with components of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, has also been reported. nih.gov
Induction of Cellular Stress Responses
A primary mechanism through which naphthoquinones exert their biological effects is the induction of cellular stress, particularly oxidative stress. nih.gov This is a consequence of their ability to undergo redox cycling. In this process, the quinone is reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to a semiquinone radical. This radical can then transfer an electron to molecular oxygen to form the superoxide anion radical, regenerating the parent quinone, which can then re-enter the cycle.
This futile cycling leads to the continuous production of ROS, including superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical. nih.gov The accumulation of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. Oxidative stress can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins (oxidation of amino acid residues), and DNA (oxidative base damage and strand breaks). dovepress.com
The cellular response to this stress involves the activation of various defense and repair mechanisms. However, if the level of oxidative stress is too high or prolonged, it can trigger programmed cell death (apoptosis) or necrosis. nih.gov The cytotoxic effects of many naphthoquinones, including their anticancer properties, are largely attributed to their ability to induce overwhelming oxidative stress in target cells. nih.govdovepress.com
| Naphthoquinone Derivative | Observed Cellular Stress Response | Underlying Mechanism |
|---|---|---|
| Dimeric Naphthoquinones | Increased cellular ROS, decreased ATP production, apoptosis | Mitochondrial dysfunction and free radical generation |
| Brominated 1,4-Naphthoquinones | Generation of reactive oxygen species | Redox cycling |
| 1,2-Naphthoquinone | Induction of oxidative stress | Redox cycling and formation of semiquinone radicals |
Reactive Oxygen Species (ROS) Generation and Associated Oxidative Stress Pathways
Naphthoquinones are recognized for their capacity to generate reactive oxygen species (ROS) through redox cycling. nih.govresearchgate.netnih.gov This process typically involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions. nih.govnih.gov These anions can subsequently lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, inducing oxidative stress within cells. nih.gov The generation of ROS by naphthoquinones is considered a potential mechanism for their biological activities. researchgate.net
However, specific studies detailing the capacity of this compound to generate ROS and the associated oxidative stress pathways it may modulate are not available in the current scientific literature. The presence of bromine atoms on the naphthoquinone core could influence its redox potential and, consequently, its ability to participate in redox cycling, but dedicated research is required to elucidate these specific effects.
Interaction with Nucleic Acids
Certain substituted 1,4-naphthoquinones have been investigated for their potential to interact with DNA as intercalating agents. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. researchgate.net Spectroscopic studies, such as UV-Vis spectrophotometry and thermal denaturation assays, have been employed to explore these interactions for some naphthoquinone derivatives. researchgate.net
As of the latest review of scientific literature, there are no specific studies that have investigated or demonstrated the ability of this compound to intercalate into DNA. Its potential to act as a DNA intercalator remains an unexamined area of its biochemical profile.
Topoisomerases are essential enzymes that regulate the topology of DNA and are critical targets for some anticancer drugs. nih.govimist.ma Several naphthoquinone derivatives have been identified as inhibitors of topoisomerase I and/or II. nih.govnih.gov For instance, 1,2-naphthoquinone has been shown to act as a poison against human topoisomerase IIα and IIβ, increasing the levels of double-stranded DNA breaks generated by these enzymes. nih.gov The mechanism of inhibition can vary, with some compounds acting as interfacial poisons that block DNA ligation, while others may form covalent adducts with the enzyme. nih.gov
Despite the known activity of related compounds, there is currently no specific research available that details the inhibitory effects of this compound on topoisomerase enzymes. Therefore, its mechanism of action, if any, in this context has not been elucidated.
Modulation of Specific Protein Functions
Beta-secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in Alzheimer's disease. nih.govnih.gov Inhibition of BACE1 is a therapeutic strategy being explored for the treatment of this neurodegenerative disorder. nih.govresearchgate.net
A review of the current scientific literature reveals no studies investigating the potential of this compound to inhibit beta-secretase activity. Its interaction with this enzyme has not been a subject of published research.
The aggregation of amyloid-β peptides is a central event in the pathology of Alzheimer's disease. nih.gov Consequently, the modulation of these aggregation pathways by small molecules is an area of active investigation. nih.govmdpi.com Some naphthoquinone derivatives, such as 1,4-naphthoquinon-2-yl-l-tryptophan, have been reported to reduce the aggregation and oligomerization of amyloid-β. nih.gov
There is no available research that has specifically examined the effects of this compound on the aggregation pathways of amyloid proteins. Its potential to modulate these processes remains unknown.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition by Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. While there is a lack of specific research on the EGFR tyrosine kinase inhibitory activity of this compound, studies on related compounds suggest that the 1,2-naphthoquinone core can interact with EGFR.
Notably, the parent compound, 1,2-naphthoquinone, has been shown to be a chemical activator of EGFR. Research indicates that 1,2-naphthoquinone can form a covalent bond with a lysine residue in the ligand-binding domain of EGFR, leading to the activation of the EGFR-Akt signaling pathway. This direct interaction highlights the potential for the 1,2-naphthoquinone scaffold to engage with the EGFR protein.
Furthermore, derivatives of the 1,2-naphthoquinone isomer, such as furano-1,2-naphthoquinone, have been reported to exhibit EGFR inhibitory activity, inducing cell cycle arrest and apoptosis. While these findings pertain to a different class of derivatives, they support the potential of the 1,2-naphthoquinone framework as a basis for EGFR inhibitors.
In contrast, more extensive research has been conducted on the 1,4-naphthoquinone isomer. A variety of anilino-1,4-naphthoquinone derivatives have been synthesized and identified as potent EGFR inhibitors. For instance, certain compounds in this class have demonstrated significantly higher potency than the known EGFR inhibitor, erlotinib. The inhibitory activities of some of these 1,4-naphthoquinone derivatives are presented in the table below. It is important to note that these are not derivatives of this compound but are included to illustrate the potential of the broader naphthoquinone class as EGFR inhibitors.
| Compound | Target | IC50 (nM) |
| 4-CH3 anilino-1,4-naphthoquinone derivative | EGFR | 3.96 |
| 4-NO2 anilino-1,4-naphthoquinone derivative | EGFR | 11.42 |
| 3-NO2 anilino-1,4-naphthoquinone derivative | EGFR | 18.64 |
| Erlotinib (Reference Drug) | EGFR | 16.17 |
Cdc25 Phosphatase Antagonism
The Cell Division Cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle and are considered important targets for the development of anticancer drugs. The inhibition of these phosphatases can lead to cell cycle arrest and apoptosis in cancer cells. Naphthoquinone analogs have been investigated as inactivators of Cdc25 phosphatases.
The inhibitory activities of several quinone-based compounds against different Cdc25 isoforms are summarized in the table below. These compounds are derivatives of 1,4-naphthoquinone and are presented to demonstrate the general potential of the naphthoquinone scaffold to act as Cdc25 phosphatase antagonists.
| Compound | Target | IC50 (µM) |
| Menadione (Vitamin K3) | Cdc25A | 38 |
| Menadione (Vitamin K3) | Cdc25B | 95 |
| Menadione (Vitamin K3) | Cdc25C | 20 |
| 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone | Cdc25A | 5 |
| 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone | Cdc25B | 2 |
| 2-(2-mercaptoethanol)-3-methyl-1,4-naphthoquinone | Cdc25C | 2 |
| Naphthalene-type analog of vitamin K3 | Cdc25A | 0.4 |
| Dihydroxy NSC-95397 | Cdc25 | 1.2 - 1.8 |
Advanced Applications in Material Science and Analytical Chemistry
Design and Synthesis of Functional Materials
The strategic placement of two bromine atoms on the 1,2-naphthoquinone (B1664529) core makes 3,4-Dibromo-1,2-naphthoquinone a highly versatile starting material for the synthesis of complex organic molecules. The bromine atoms serve as excellent leaving groups, enabling a wide range of chemical transformations, particularly nucleophilic substitution and cross-coupling reactions. This reactivity is harnessed to create novel materials with precisely engineered characteristics.
The primary utility of this compound in material science lies in its role as a scaffold for building more complex, functional molecules. The bromo substituents can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows chemists to introduce new functional groups onto the naphthoquinone framework, thereby tailoring the electronic, optical, and biological properties of the resulting compound.
For example, the reaction of halogenated naphthoquinones with various primary amines is a well-established method for synthesizing a diverse library of amino-naphthoquinones. researchgate.netnih.gov This reaction proceeds via a nucleophilic substitution mechanism where the amine displaces one or both bromine atoms. The specific properties of the resulting amino-naphthoquinone can be fine-tuned by selecting an amine with the desired functional groups. This approach has been used to create materials with potential applications in medicinal chemistry, such as potent enzyme inhibitors. nih.gov
Furthermore, dibromo-naphthoquinones are key precursors in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. researchgate.netresearchgate.net This allows for the attachment of alkyne groups to the naphthoquinone core, creating highly conjugated systems with unique photophysical properties. researchgate.net These diyne-1,4-naphthoquinone derivatives are explored for their cytotoxic activities and potential as anticancer agents. researchgate.net The ability to sequentially or simultaneously replace the bromine atoms provides a pathway to construct materials with precisely controlled architectures and functionalities.
Table 1: Synthetic Pathways Utilizing Halogenated Naphthoquinones
| Reaction Type | Precursor | Reagent Example | Product Class | Potential Application |
|---|---|---|---|---|
| Nucleophilic Substitution | Dibromo-naphthoquinone | Aniline (B41778) Derivatives | Anilino-naphthoquinones | Enzyme Inhibitors |
| Sonogashira Coupling | Dibromo-naphthoquinone | Terminal Alkynes | Diyne-naphthoquinones | Cytotoxic Agents |
| Michael Addition | Dichloro-naphthoquinone | Amines/Thiols | Heteroatom-substituted naphthoquinones | Disperse Dyes |
The naphthoquinone structure is a known chromophore, the part of a molecule responsible for its color. While this compound itself is a colored solid, its primary role in this field is as an intermediate for the synthesis of more complex dyes. researchgate.net The reactivity of its carbon-bromine bonds is exploited to create disperse dyes, which are used for coloring synthetic fabrics like polyethylene (B3416737) terephthalate (B1205515) (polyester). researchgate.net
The synthesis of these dyes often involves the reaction of a halogenated naphthoquinone with a nucleophilic compound, such as an aromatic amine. researchgate.net The substitution of the bromine atoms with these groups extends the conjugated π-system of the molecule, which shifts the absorption of light into the visible spectrum and intensifies the color. By carefully choosing the nucleophile, a wide range of colors can be achieved. This makes compounds like this compound valuable precursors for producing custom colorants for the textile industry. researchgate.net The general class of 1,4-naphthoquinones also serves as a precursor for producing aminoanthraquinone dyes, highlighting the importance of this chemical scaffold in the broader dye industry. wikipedia.org
Analytical Methodologies
The analysis and purification of this compound and its derivatives rely heavily on modern separation techniques. These methods are crucial for monitoring reaction progress, isolating products, and ensuring the purity of the final materials.
Chromatography is an essential tool in workflows involving this compound. Thin-Layer Chromatography (TLC) is frequently used for the rapid, qualitative monitoring of chemical reactions. For instance, during the synthesis of naphthoquinone derivatives, TLC can be used to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time. semanticscholar.org
For purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net HPLC, particularly in a reverse-phase setup, allows for the efficient separation of the desired product from unreacted starting materials and any side products. The purity of synthesized this compound can be precisely verified using HPLC coupled with a UV detector, which is highly sensitive to the chromophoric naphthoquinone core. These analytical techniques are indispensable for ensuring the quality and consistency of the materials being developed. mdpi.com
Table 2: Chromatographic Methods in Naphthoquinone Analysis
| Technique | Purpose | Stationary Phase Example | Mobile Phase Example | Detection Method |
|---|---|---|---|---|
| TLC | Reaction Monitoring | Silica Gel | Toluene:Methanol | Visual/UV Lamp |
| HPLC | Purity Verification, Quantitative Analysis | C18 Reverse-Phase | Acetonitrile/Water with Acid | UV-Vis Spectrometry |
Supramolecular Chemistry and Chemo-Sensing
The field of supramolecular chemistry involves designing molecules that can recognize and bind to specific guests, such as metal ions. The 1,2-naphthoquinone framework serves as an excellent platform for constructing such molecular sensors, often referred to as chemosensors.
The development of selective and sensitive chemosensors for detecting metal ions is a significant area of research due to the importance of monitoring these ions in environmental and biological systems. The naphthoquinone scaffold is an attractive base for these sensors because its photophysical properties (color and fluorescence) can be easily modulated by chemical modification. semanticscholar.orgresearchgate.net
This compound is an ideal precursor for synthesizing such sensors. The strategy involves replacing one of the bromine atoms with a specifically designed ligand—a molecular unit with atoms like nitrogen or oxygen that can bind to a target metal ion (a process called chelation). researchgate.netnih.gov For example, attaching a pyridine-containing group to the naphthoquinone ring creates a sensor that can selectively bind to copper (II) ions. researchgate.net This binding event alters the electronic structure of the molecule, leading to a distinct and observable change in its color or fluorescence. researchgate.netchemisgroup.us The reaction might cause a color change from orange to intense blue, providing a clear visual signal for the presence of the metal ion. researchgate.net The ability to easily functionalize the dibromo-naphthoquinone core allows for the rational design of a variety of sensors tailored for the specific detection of different metal ions.
Design of Systems for Specific Analyte Recognition
The rigid structure and electron-deficient nature of the this compound scaffold make it an excellent candidate for the design of systems aimed at specific analyte recognition. The reactivity of the quinone moiety, combined with the influence of the bromine substituents, allows for several interaction mechanisms.
One primary mechanism for analyte recognition is through covalent bond formation. The electrophilic carbon atoms of the quinone ring are susceptible to nucleophilic attack from functional groups present in analytes, such as thiols or amines found in proteins. This reactivity allows this compound to act as a chemical probe, selectively binding to and identifying macromolecules. nih.gov For instance, the parent 1,2-naphthoquinone is known to be a reactive metabolite that covalently modifies proteins, a principle that can be harnessed for detection and sensor design. nih.gov
Furthermore, the bromine atoms on the naphthoquinone ring can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the bromine atom interacts with a Lewis base, such as an oxygen or nitrogen atom on an analyte. nih.gov This specific interaction can be exploited to create host-guest systems with high selectivity. The design of such systems involves tailoring the molecular structure to position the bromine atoms optimally for forming strong halogen bonds with the target analyte.
The development of potent enzyme inhibitors provides a clear example of how the naphthoquinone scaffold is used for molecular recognition. By modifying the substituents on the quinone and aniline rings of anilino-1,4-naphthoquinones (including bromo-substituted variants), researchers have designed potent inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov This demonstrates that strategic placement of functional groups, including halogens, on the naphthoquinone core is a viable strategy for achieving specific and high-affinity binding to biological targets. nih.gov
Table 1: Potential Molecular Recognition Mechanisms of this compound
| Interaction Type | Interacting Moiety on Compound | Potential Analyte Functional Group | Application Principle |
|---|---|---|---|
| Covalent Bonding | Quinone Ring (Electrophilic Carbons) | Thiols (-SH), Amines (-NH2) | Irreversible or reversible binding for detection and labeling of biomolecules like proteins. |
| Halogen Bonding | Bromine Atoms (Electrophilic Region) | Carbonyl Oxygen (C=O), Amine Nitrogen | Directional, non-covalent binding for selective recognition of specific small molecules or sites on macromolecules. |
Surface-Enhanced Raman Scattering (SERS) Substrate Interactions
While specific SERS studies on this compound are not extensively documented, research on its isomer, 2,3-dibromo-1,4-naphthoquinone (B88232), provides significant insight into the expected adsorption behavior and spectroscopic characteristics on nanoparticle surfaces. These studies serve as a valuable model for understanding how dibromonaphthoquinones interact with SERS-active substrates, such as silver nanoparticles. researchgate.netnih.gov
Adsorption Behavior on Nanoparticle Surfaces
The adsorption of molecules onto nanoparticle surfaces is governed by a combination of factors including surface charge, hydrophobicity, and specific chemical interactions between the molecule and the substrate. nih.gov For dibromonaphthoquinone derivatives on silver nanoparticles, the interaction is primarily a chemisorption process. researchgate.net
In studies involving 2,3-dibromo-1,4-naphthoquinone (DBNQ) on silver nanoparticles, spectral analysis revealed that the molecule adsorbs with a "flat-on" orientation relative to the silver surface. researchgate.netnih.gov This orientation suggests a strong interaction between the π-electron system of the entire naphthoquinone ring and the metal surface. This flat-on adsorption maximizes the van der Waals forces and allows for efficient charge-transfer between the molecule and the silver nanoparticles, which is a key mechanism for SERS enhancement. researchgate.net It is highly probable that this compound would exhibit similar adsorption behavior due to the shared planar aromatic structure.
Spectroscopic Characterization of Surface-Molecule Interactions
SERS is a powerful technique for characterizing the vibrational properties of molecules adsorbed on metal surfaces, providing detailed information about the nature of the surface-molecule interaction. In the SERS spectrum of the model compound 2,3-dibromo-1,4-naphthoquinone, significant enhancement and broadening of the C-C stretching modes were observed compared to its normal Raman spectrum. researchgate.netnih.gov
This enhancement is indicative of a charge-transfer mechanism contributing to the SERS effect, where electrons can be exchanged between the molecule's frontier orbitals and the metal surface. The broadening of the peaks suggests a strong interaction with the surface that may slightly alter the vibrational energies of the bonds. DFT calculations performed on the DBNQ isomer support the experimental vibrational data and confirm the flat-on adsorption geometry as the most stable configuration. researchgate.netnih.gov
For this compound, a similar SERS analysis would be expected to reveal:
Enhanced Raman bands corresponding to the vibrations of the aromatic ring system due to the electromagnetic enhancement from the nanoparticle plasmons and chemical enhancement from charge transfer.
Shifts in vibrational frequencies of the C=O and C-Br bonds upon adsorption, providing direct evidence of their interaction with the metal surface.
Electrochemical Characterization and Applications
The redox-active nature of the quinone moiety is central to the electrochemical properties of this compound. Its ability to undergo reversible electron transfer processes makes it a prime candidate for applications in electrochemical sensors and devices.
Investigation of Redox Properties and Electron Transfer Processes
Quinones typically undergo a two-electron, two-proton reduction process in aqueous media, but in aprotic solvents, the reaction proceeds via two distinct and sequential one-electron transfers. nsf.gov This process involves the formation of a stable semiquinone radical anion (Q•−) followed by the formation of a dianion (Q2−). nsf.gov
The redox properties of this compound can be effectively investigated using techniques like cyclic voltammetry (CV). A typical CV scan would reveal two separate reduction peaks corresponding to these sequential electron transfers. The presence of two electron-withdrawing bromine atoms on the naphthoquinone ring has a significant impact on its redox potential. These substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce. Consequently, the reduction potentials for this compound are expected to be more positive than those of the unsubstituted 1,2-naphthoquinone.
Table 2: Predicted Electrochemical Reduction Steps of this compound in Aprotic Media
| Step | Reaction | Description | Expected CV Observation |
|---|---|---|---|
| 1 | Q + e⁻ ⇌ Q•⁻ | Formation of the semiquinone radical anion. | First reversible reduction wave (Peak 1). |
Studies on various substituted 1,4-naphthoquinones have confirmed that their redox potentials can be systematically tuned by the addition of different functional groups, and a clear correlation between redox potential and biological activity has been established. nih.govbohrium.com
Design of Electrochemical Sensors and Devices
The well-defined and substituent-sensitive redox behavior of this compound makes it a promising material for the development of electrochemical sensors. mdpi.com These sensors operate on the principle that the interaction of the quinone with a target analyte can perturb its electrochemical response.
A sensor can be constructed by immobilizing this compound onto the surface of an electrode, such as a glassy carbon or impregnated graphite (B72142) electrode. mdpi.comresearchgate.net When a target analyte binds to the immobilized quinone, it can cause a shift in the redox potentials or a change in the peak current. This change in the voltammetric signal can then be measured and correlated to the concentration of the analyte.
For example, the interaction of an analyte through halogen bonding with the bromine atoms or through nucleophilic addition to the quinone ring would alter the electron density of the system, thereby shifting the reduction potentials. This principle has been applied to other naphthoquinone derivatives for the quantitative determination of various substances. mdpi.com The high surface-to-volume ratio and catalytic properties of nanomaterials can be further leveraged to enhance the sensitivity and selectivity of such sensors. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-Dibromo-1,2-naphthoquinone, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves bromination of 1,2-naphthoquinone precursors. For example, halogenation under controlled conditions (e.g., using bromine in acetic acid) can yield the dibromo derivative. Purification methods such as vacuum distillation (as described for related naphthoquinones ) or recrystallization from ethanol are critical to achieve >95% purity. Advanced techniques like HPLC with UV detection (λ = 254 nm) can verify purity, while elemental analysis confirms stoichiometry.
Q. How can spectroscopic techniques distinguish this compound from positional isomers?
- Methodological Answer :
- NMR : The -NMR spectrum will show distinct aromatic proton shifts due to bromine’s deshielding effects. For instance, protons adjacent to bromine atoms exhibit downfield shifts (δ ~8.5–9.0 ppm).
- Mass Spectrometry : A molecular ion peak at m/z 314 (for ) with characteristic Br isotope patterns (1:2:1 ratio for two bromines) confirms the structure .
- IR : Stretching vibrations for quinonic C=O (1670–1700 cm) and C-Br (550–650 cm) provide additional validation.
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH and light exposure are essential. For example, UV-Vis spectroscopy can monitor degradation kinetics, while TLC under controlled humidity assesses hydrolytic stability .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its redox behavior in catalytic or biological systems?
- Methodological Answer : Cyclic voltammetry (CV) reveals two reduction peaks corresponding to sequential electron transfers to the quinone moiety. Bromine’s electron-withdrawing effect lowers reduction potentials compared to non-halogenated analogs. Density functional theory (DFT) calculations (e.g., B3PW91/6-31+G(d)) can map frontier molecular orbitals to predict reactivity in charge-transfer complexes .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated 1,2-naphthoquinones?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration thresholds). For anti-inflammatory activity (e.g., ICAM-1 inhibition), standardized protocols using TNF-α-stimulated endothelial cells and ELISA-based quantification are recommended . Comparative studies with structurally related compounds (e.g., 4-chloro-1,2-naphthoquinone ) can isolate halogen-specific effects.
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : Photo-responsive groups (e.g., diazo or azide derivatives) enable controlled release. For example, Wolff rearrangement of 2-diazo-1,2-naphthoquinone under UV light generates reactive ketenes for conjugation . Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) can attach targeting ligands while preserving quinone redox activity .
Q. What analytical methods quantify trace this compound in complex biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
